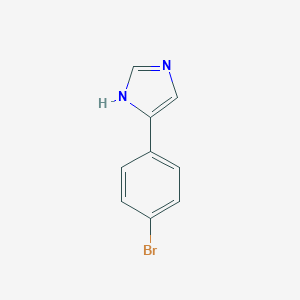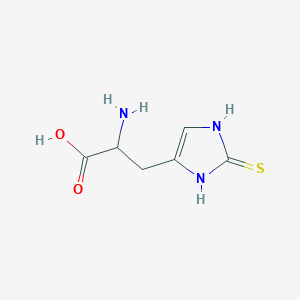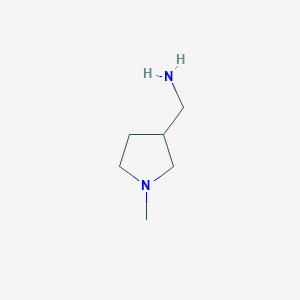
4-(4-Bromophenyl)-1H-imidazole
Übersicht
Beschreibung
4-(4-Bromophenyl)-1H-imidazole is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It belongs to the class of imidazoles, which are heterocyclic compounds with significant relevance in medicinal chemistry and materials science.
Synthesis Analysis
- The synthesis of related imidazole derivatives often involves the use of bromoaniline, glyoxal, and ammonium chloride, as seen in the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)Imidazole, using an improved Debus-Radziszewsk method (Zhou Zhong-gao, 2011).
- Another approach involves palladium-catalyzed arylation reactions for the synthesis of aryl-imidazoles, showcasing the versatility and efficiency of these methods in producing various imidazole derivatives (Bellina, Cauteruccio, Rossi*, 2007).
Molecular Structure Analysis
- X-ray crystallography and Hirshfeld surface analysis have been used to elucidate the molecular structure of imidazole derivatives, providing insights into the intercontacts in the crystal structure and molecular electrostatic surface analysis (Jayashree et al., 2019).
Chemical Reactions and Properties
- Imidazole derivatives exhibit various chemical reactions, including N-assisted CPh−H activation and subsequent formation of cyclometalated compounds, highlighting their reactivity and potential for creating complex molecular structures (Forniés et al., 2010).
- The reaction of imidazole derivatives with triethylamine can lead to the formation of compounds like imidazo[1,2-a]pyridines and indoles, demonstrating the versatility of imidazole chemistry (Khalafy, Setamdideh, Dilmaghani, 2002).
Physical Properties Analysis
- The crystal structure and molecular modeling of related imidazole derivatives provide valuable information about their physical properties, including molecular orientations and intermolecular hydrogen bonding (Cyrański et al., 2001).
Chemical Properties Analysis
- Imidazole derivatives like 4-(4-Bromophenyl)-1H-imidazole have been characterized spectroscopically, revealing their unique spectral properties and potential applications in areas like antimicrobial and anticancer research (Ramanathan, 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties : Imidazole derivatives, including compounds similar to 4-(4-Bromophenyl)-1H-imidazole, have shown potent antimicrobial activities. These derivatives have been synthesized and tested for their effectiveness against various microbes, demonstrating their potential in clinical medicine as antimicrobial agents (Narwal et al., 2012).
Synthesis of Novel Derivatives : Research has focused on synthesizing various derivatives of imidazoles, including 4-(4-Bromophenyl)-1H-imidazole, to explore their chemical properties and potential applications. These derivatives have been characterized using various spectroscopic techniques, indicating the broad scope of this compound in chemical synthesis (Zhou Zhong-gao, 2011); (Hu Zhi-zhi, 2009).
Spectroscopic Analysis and Molecular Docking : Imidazole derivatives, including those related to 4-(4-Bromophenyl)-1H-imidazole, have been analyzed using spectroscopic methods and molecular docking. These studies provide insights into the compound's reactive properties and interactions with biological targets, suggesting potential pharmaceutical applications (Renjith Thomas et al., 2018).
Crystal Structure and Docking Studies : The crystal structure of similar imidazole derivatives has been studied, along with molecular docking to understand their potential as inhibitors against specific proteins. This research indicates the compound's relevance in designing new pharmaceutical agents (A. Jayashree et al., 2019).
Corrosion Inhibition Properties : Certain imidazole derivatives have been evaluated for their potential as corrosion inhibitors, which is a significant application in material science and engineering (M. Prashanth et al., 2021).
Thermochemical Properties : The study of phenyl substituted imidazoles, including derivatives similar to 4-(4-Bromophenyl)-1H-imidazole, has revealed insights into their vapor pressures and standard enthalpies of vaporization, highlighting their potential in various industrial applications (V. N. Emel’yanenko et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 4-(4-Bromophenyl)-1H-imidazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .
Mode of Action
The compound interacts with its target, AchE, leading to a reduction in the enzyme’s activity . This reduced activity affects normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound’s action affects the routine metabolic pathways of cells, leading to an increase in the production of free radicals and reactive oxygen species (ROS) . This oxidative stress negatively affects different cellular components . Lipid peroxides form unstable molecules which degrade rapidly, forming a secondary product termed malondialdehyde (MDA) . MDA is a common biomarker for cells and tissue oxidative injury .
Result of Action
The result of the compound’s action is a confirmed non-toxic AchE inhibitory effect .
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIOAWKNPLJMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355962 | |
| Record name | 4-(4-Bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1H-imidazole | |
CAS RN |
13569-96-5 | |
| Record name | 4-(4-Bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do the crystal structures reveal about the binding of 4-(4-Bromophenyl)-1H-imidazole to CYP119?
A: Crystallographic studies provide a glimpse into how 4-(4-Bromophenyl)-1H-imidazole interacts with CYP119 at a molecular level. The research papers describe the crystal structures of CYP119 complexed with this compound, obtained at different temperatures. [, ] These structures likely illustrate the compound's binding pose within the enzyme's active site and provide valuable information about the key interactions responsible for binding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















